5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the reaction of a substituted phenol with formaldehyde and an amine under acidic or basic conditions. This reaction forms the benzoxazine ring through a Mannich-type reaction . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of benzoxazines, including this compound, can be scaled up using high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazine ring can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one include:
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 2-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-4-one
- 2-(2-Chloroethyl)-4-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl N-phenylcarbamate
Uniqueness
What sets this compound apart from these similar compounds is its hydroxyl group, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
5-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLWJIQVGZSBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OC(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.